molecular formula C15H12ClN3O2S2 B2452329 2-((4-chlorophenyl)thio)-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)acetamide CAS No. 1021052-05-0

2-((4-chlorophenyl)thio)-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)acetamide

Cat. No. B2452329
CAS RN: 1021052-05-0
M. Wt: 365.85
InChI Key: DJAXXPOSQRIPMA-UHFFFAOYSA-N
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Description

2-((4-chlorophenyl)thio)-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C15H12ClN3O2S2 and its molecular weight is 365.85. The purity is usually 95%.
BenchChem offers high-quality 2-((4-chlorophenyl)thio)-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((4-chlorophenyl)thio)-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antinociceptive Activity

Antinociceptives are substances that reduce pain perception. Research has shown that this compound possesses pronounced antinociceptive activity. It effectively mitigates pain signals, making it a potential candidate for pain management and relief .

Medicinal Chemistry and Drug Development

The compound’s unique structure, combining a 2,4-dioxobutanoic acid moiety and a Gewald thiophene moiety, opens avenues for drug development. These pharmacophoric units are associated with various therapeutic effects, including inhibition of HIV, anticancer properties, antimicrobial activity, and anti-inflammatory effects . Researchers can explore derivatives based on this compound to create novel medications.

Inhibitory Activity Against Human Immunodeficiency Virus (HIV)

Compounds containing the 2,4-dioxobutanoic acid moiety have demonstrated inhibitory activity against HIV. While further studies are needed, this property highlights its potential in antiviral drug development .

Anti-Inflammatory Effects

The Gewald thiophene moiety is associated with anti-inflammatory properties. Researchers can investigate derivatives of this compound for their potential in managing inflammatory conditions .

Anticancer Potential

Both the 2,4-dioxobutanoic acid moiety and the 2-aminothiophene units have shown promise in anticancer research. By modifying this compound, scientists may discover novel agents for cancer treatment .

Antimicrobial Applications

Compounds derived from 2-aminothiophene often exhibit antimicrobial effects. Researchers can explore the antimicrobial potential of this compound for combating bacterial and fungal infections .

properties

IUPAC Name

2-(4-chlorophenyl)sulfanyl-N-[5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClN3O2S2/c16-10-3-5-11(6-4-10)23-9-13(20)17-15-19-18-14(21-15)8-12-2-1-7-22-12/h1-7H,8-9H2,(H,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJAXXPOSQRIPMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CC2=NN=C(O2)NC(=O)CSC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((4-chlorophenyl)thio)-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)acetamide

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